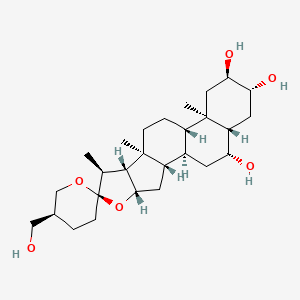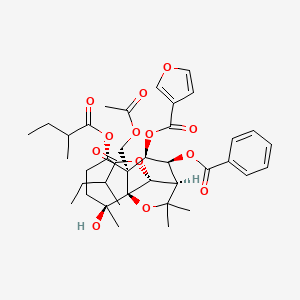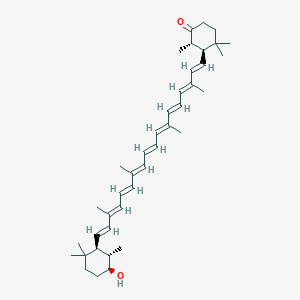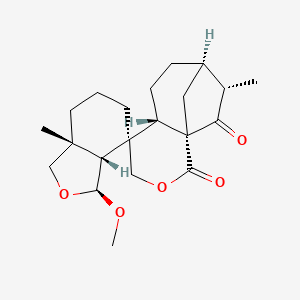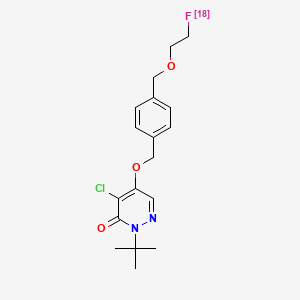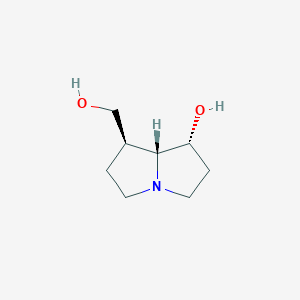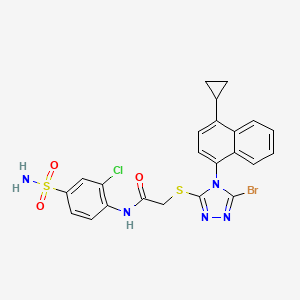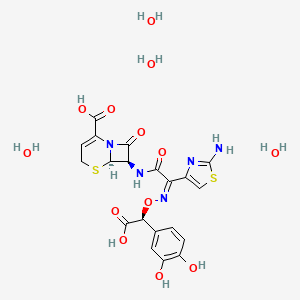
Unii-ST0WR0R5X1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefetecol is a broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefetecol binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Wissenschaftliche Forschungsanwendungen
1. Advancements in Satellite Technology and Space Exploration
The University Nanosat Program (UNP) demonstrates the integration of academia and government in space exploration. This program aims to fly student-built nanosatellites on space shuttles, leveraging next-generation technologies such as autonomous controls, MEMS, and advanced communication systems. This collaboration fosters the training of aerospace professionals and infuses aerospace institutions with innovative methodologies and technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
2. Collaborative Environmental Modeling
Large-scale environmental models, like the Unified Air Pollution Model (UNI-DEM), benefit from collaborative distributed computing environments. These frameworks, used by various institutes in Europe, demonstrate the importance of collaborative tools in advancing large scientific applications, enabling remote job submission and data sharing for complex environmental studies (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
3. Development of Novel Materials in Electronics
Research on novel materials, like semiconducting materials, has significantly impacted the electronics industry. Discoveries in this field have evolved technology from vacuum tubes to chips, highlighting the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'connor, 2004).
4. Role of STI in Sustainable Development
Science, Technology, and Innovation (STI) are critical for sustainable development, encompassing economic growth, social equity, and environmental protection. STI is integral to the UN's Sustainable Development Goals, particularly SDG-9, which focuses on resilient infrastructure, sustainable industrialization, and fostering innovation (Colombage, 2019).
5. Enhancing Research Translation into Innovations
The National Collegiate Inventors and Innovators Alliance (NCIIA) exemplifies the translation of scientific research into practical innovations. This initiative supports STEM innovation and entrepreneurship, demonstrating the importance of educational programs in transforming basic research into beneficial technologies (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Eigenschaften
CAS-Nummer |
127182-67-6 |
|---|---|
Produktname |
Unii-ST0WR0R5X1 |
Molekularformel |
C20H25N5O13S2 |
Molekulargewicht |
607.6 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;tetrahydrate |
InChI |
InChI=1S/C20H17N5O9S2.4H2O/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25;;;;/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33);4*1H2/b24-12-;;;;/t13-,14+,17-;;;;/m1..../s1 |
InChI-Schlüssel |
HYKRFONDLKBUTH-XKULUCSCSA-N |
Isomerische SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O.O.O.O.O |
SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O.O.O.O.O |
Kanonische SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O.O.O.O.O |
Synonyme |
GR 69153 GR-69153 GR69153 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





